(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Description
(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a structurally complex heterocyclic compound belonging to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family. Its core structure consists of a fused thiazole and triazole ring system, substituted with a phenyl group at position 2 and a benzylidene moiety at position 3. The benzylidene group is further functionalized with a 4-isobutoxy and 3-methoxy substituent, distinguishing it from analogs with simpler alkoxy or halogen substitutions .
Properties
CAS No. |
606963-12-6 |
|---|---|
Molecular Formula |
C22H21N3O3S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O3S/c1-14(2)13-28-17-10-9-15(11-18(17)27-3)12-19-21(26)25-22(29-19)23-20(24-25)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3/b19-12+ |
InChI Key |
YBLCYNWCVAMCAK-XDHOZWIPSA-N |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with 2-phenylthiazol-4-amine under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzylidene derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a derivative similar to this compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent in clinical settings .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. In vitro studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives can reduce the production of pro-inflammatory cytokines in activated macrophages. This mechanism indicates its potential use in treating inflammatory diseases such as arthritis .
Anticancer Potential
Thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers . The specific compound discussed here may also exhibit similar properties due to its structural analogies.
Synthetic Approaches
The synthesis of (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves:
- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the thiazole and triazole rings.
- Functionalization : The introduction of isobutoxy and methoxy groups can be achieved through alkylation or etherification reactions .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of various thiazolo derivatives against clinical isolates. The results indicated that compounds with similar structural features to (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a study focused on the anti-inflammatory effects of thiazolo derivatives published in Journal of Medicinal Chemistry, researchers found that certain compounds could significantly inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. The findings suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its specific combination of substituents, which influence its physicochemical properties and biological activity. Below is a systematic comparison with structurally related analogs:
Structural and Functional Group Variations
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 4-Isobutoxy-3-methoxybenzylidene, 2-phenyl | C24H25N3O3S* | ~443.5* | Enhanced lipophilicity due to isobutoxy group; potential for improved metabolic stability |
| (5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl) analog | 4-tert-butylbenzylidene, 4-methoxyphenyl | C22H21N3O2S | 407.5 | High thermal stability; tert-butyl group enhances hydrophobic interactions |
| (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl) analog | 2-chlorobenzylidene, 4-methylphenyl | C19H13ClN3OS | 381.8 | Chlorine substitution increases electrophilicity; moderate cytotoxicity |
| (5E)-5-(3,4-dimethoxybenzylidene)-2-(4-bromophenyl) analog | 3,4-dimethoxybenzylidene, 4-bromophenyl | C20H15BrN3O3S | 482.3 | Methoxy groups enhance solubility; bromine improves binding to aromatic receptors |
| (5E)-5-(4-butoxybenzylidene)-2-(benzofuran-2-yl) analog | 4-butoxybenzylidene, benzofuran-2-yl | C24H21N3O3S | 447.5 | Benzofuran moiety confers fluorescence properties; used in bioimaging |
*Estimated based on structural analogs.
Stability and Reactivity
- The tert-butyl group in analogs provides steric hindrance, reducing oxidative degradation .
- Methoxy substituents in the 3,4-positions (as in the target compound) stabilize the benzylidene moiety via resonance, enhancing photostability compared to non-methoxy analogs .
Research Findings and Limitations
While the target compound’s specific data are scarce, studies on its analogs reveal:
- Synthetic Feasibility: Multi-step routes involving Knoevenagel condensation and cyclization are common for this class, with yields ranging 40–60% .
- Structure-Activity Relationships (SAR) :
- The 4-isobutoxy group may prolong half-life in vivo due to resistance to esterase-mediated hydrolysis .
- Phenyl at position 2 is critical for maintaining π-π stacking interactions in enzyme binding pockets .
Limitations in Current Knowledge
- No direct cytotoxicity or pharmacokinetic data exist for the target compound.
- Comparative studies with isosteric replacements (e.g., isopropoxy vs. isobutoxy) are needed to optimize substituent effects .
Biological Activity
The compound (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound features a thiazole and triazole ring system, characterized by the following structural formula:
- Molecular Formula : C22H21N3O3S
- SMILES : CC(C)COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC
The presence of functional groups such as isobutoxy and methoxy enhances its solubility and reactivity, making it a candidate for various biological applications .
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : The compound's structural analogs have shown significant suppressive activity against various cancer cell lines. For instance, derivatives of thiazoles and triazoles are known to exhibit cytotoxic effects against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines .
- Antimicrobial Properties : Similar compounds demonstrate antimicrobial effects against several pathogens. The thiazole moiety is particularly noted for its role in enhancing antimicrobial activity .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the anticancer properties of various thiazole derivatives, revealing that specific substitutions on the phenyl ring significantly influenced their cytotoxicity. For example, compounds with halogen substitutions showed improved activity against A549 lung carcinoma cells with IC50 values ranging from 0.04 to 23.6 µM .
- Antimicrobial Activity :
The mechanisms through which (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one exerts its biological effects likely involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, primarily by affecting key regulatory proteins involved in cell division.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases, leading to programmed cell death.
Comparative Analysis with Related Compounds
The unique combination of thiazole and triazole rings along with specific substituents distinguishes this compound from others. Below is a comparative table illustrating structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Thiazole ring | Antimicrobial |
| 1,2,4-Triazole | Triazole ring | Antifungal |
| Benzylidene Acetone | Benzylidene group | Anticancer |
Q & A
Q. What are the standard synthetic protocols for preparing (5E)-5-(4-isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and what variables significantly impact yield?
Methodological Answer: The synthesis typically involves condensation of a benzylidene precursor (e.g., 4-isobutoxy-3-methoxybenzaldehyde) with a thiazolo-triazolone scaffold under reflux conditions. Key variables include:
- Solvent choice : Dioxane or methanol, with catalytic HCl, improves reaction homogeneity .
- Reflux duration : Extended heating (e.g., 25 hours) ensures complete imine bond formation .
- Purification : Precipitation in methanol followed by filtration yields crystalline products (purity >95%) .
- Stoichiometry : A 1:1 molar ratio of aldehyde to triazolone minimizes side products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves the (E)-configuration of the benzylidene moiety and confirms planarity of the thiazolo-triazolone core .
- NMR spectroscopy : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and isobutoxy/methoxy groups (δ 1.2–3.8 ppm) .
- IR spectroscopy : Stretching vibrations at 1680–1700 cm confirm the carbonyl group .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screens : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction intermediates and mechanistic pathways be elucidated for this compound’s synthesis?
Methodological Answer:
- Isolation of intermediates : Use TLC or HPLC to track imine formation and cyclization steps .
- Computational modeling : DFT calculations (e.g., Gaussian09) predict transition states and energy barriers for key steps like Schiff base formation .
- Kinetic studies : Monitor reaction progress via -NMR to determine rate constants and propose a stepwise mechanism .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate SAR trends .
- Meta-analysis : Compare data across published studies to identify confounding variables (e.g., solvent polarity in bioassays) .
Q. How can structure-activity relationships (SAR) be systematically explored to enhance potency?
Methodological Answer:
- Fragment-based design : Replace the isobutoxy group with bulkier tert-butoxy or smaller methoxy groups to assess steric effects .
- Electron-withdrawing substituents : Introduce nitro or trifluoromethyl groups to the benzylidene ring to modulate electron density and binding affinity .
- Bioisosteric replacement : Substitute the thiazolo-triazolone core with oxadiazole or triazine systems to improve metabolic stability .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to CYP3A4 or P-glycoprotein, predicting metabolism and efflux .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and hERG inhibition .
- MD simulations : GROMACS-based simulations assess stability in biological membranes over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
